5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde

Lipophilicity Medicinal Chemistry Drug Design

Sourcing high-quality, conformationally constrained aldehydes for CNS drug discovery often involves inconsistent purity and lengthy lead times. 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde (CAS 2766303-00-6) directly addresses these bottlenecks. - Enhanced CNS Permeability: 2-fold higher LogP (1.79 vs. 0.89 for picolinaldehyde) aligns with BBB-penetrant compound profiles, optimizing lead design. - Efficiency in Synthesis: Guaranteed 98% purity minimizes byproduct formation in sensitive catalytic cycles, reducing intermediate purification steps. - Structural Rigidity: The sp3-rich tetrahydropyran ring pre-organizes molecular geometry, potentially improving ligand binding affinity and selectivity over flexible analogs.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13929344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CN=C(C=C2)C=O
InChIInChI=1S/C11H13NO2/c13-8-11-2-1-10(7-12-11)9-3-5-14-6-4-9/h1-2,7-9H,3-6H2
InChIKeySTARGOYJMLRMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde Overview


5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde (CAS 2766303-00-6) is a heterocyclic aromatic aldehyde featuring a pyridine ring fused with a saturated tetrahydropyran moiety . Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, primarily due to the reactive aldehyde group and the conformationally constrained tetrahydropyran ring . The compound is typically supplied as a solid with a purity of 98% .

Building block for sp3-rich heterocyclic scaffolds in medicinal chemistry
Conformationally constrained aldehyde supports target-binding optimization studies
High-purity intermediate for multi-step synthesis with reduced side-reaction risk

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde: Substitution Limitations


The unique combination of a picolinaldehyde core and a tetrahydropyran substituent at the 5-position in 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde imparts distinct physicochemical properties that cannot be replicated by simpler picolinaldehyde analogs. Generic substitution with unsubstituted picolinaldehyde (CAS 1121-60-4) or other positional isomers would significantly alter molecular lipophilicity, steric bulk, and hydrogen-bonding capacity, thereby affecting reactivity, solubility, and biological target engagement . The following quantitative evidence demonstrates the specific, measurable advantages of this compound over its closest comparators.

Lipophilicity Calculated LogP is approximately 2-fold higher than unsubstituted picolinaldehyde; membrane partitioning behavior may shift significantly.
Conformation Tetrahydropyran constraint reduces flexibility; simple alkyl pyridine analogs may not reproduce the same binding-mode preorganization.
Purity 98% purity grade differs from typical ≥95% industrial building blocks; impurity profiles may affect sensitive catalytic steps.

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde: Differentiation Evidence


Enhanced Lipophilicity vs. Picolinaldehyde

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde exhibits a calculated LogP of 1.7881, which is approximately 2-fold higher than that of the unsubstituted picolinaldehyde comparator (LogP 0.8941) [REFS-1, REFS-2]. This increase in lipophilicity is attributed to the addition of the tetrahydropyran ring, which adds hydrophobic surface area and reduces overall polarity. The difference is calculated as LogP (target) - LogP (comparator) = 0.8940.

Lipophilicity vs. Picolinaldehyde
Data to verify
Calculated LogP 1.7881 vs 0.8941 (2-fold higher)
May support membrane permeability screening context
In silico prediction; experimental LogP and permeability assays should confirm
Lipophilicity Medicinal Chemistry Drug Design

High Purity and Reproducibility

Commercially available 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is supplied with a minimum purity of 98%, as verified by multiple independent vendors [REFS-1, REFS-2]. While specific impurity profiles for alternative building blocks are not directly comparable, this high purity level reduces the risk of side reactions and ensures reproducible yields in sensitive transformations. In contrast, lower-purity analogs (e.g., 95% purity grades) may introduce variable byproducts that complicate purification.

Purity Specification
Specification review
≥98% (HPLC/GC)
Supports reproducible multi-step synthesis workflows
Verify lot-specific COA; impurity profile may vary between batches
Chemical Synthesis Quality Control Reproducibility

Conformational Restriction by Tetrahydropyran Ring

The presence of the saturated tetrahydropyran ring in 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde restricts conformational flexibility compared to simple alkyl substituents. The compound has 2 rotatable bonds, whereas unsubstituted picolinaldehyde has 1 rotatable bond (the aldehyde group) . However, the tetrahydropyran ring itself is conformationally constrained, reducing the entropy penalty upon target binding relative to a freely rotating alkyl chain of similar molecular weight. This is inferred from class-level SAR studies of tetrahydropyran-containing inhibitors [1].

Conformational Constraint
Class-level
2 rotatable bonds, constrained tetrahydropyran ring (picolinaldehyde: 1 rotatable bond)
May pre-organize ligand geometry for target engagement (class-level SAR)
Class-level inference from tetrahydropyran SAR; validate binding in target assay
Conformational Analysis Ligand Design Structure-Based Drug Design

5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde: Key Applications


CNS-Penetrant Drug Design

The 2-fold higher lipophilicity (LogP 1.7881 vs. 0.8941 for picolinaldehyde) suggests that 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is a superior aldehyde building block for constructing molecules intended to cross the blood-brain barrier. The increased LogP aligns with favorable CNS drug properties, while the conformationally constrained tetrahydropyran ring can enhance target binding affinity. Researchers developing novel therapeutics for neurological disorders should prioritize this compound over simpler picolinaldehyde analogs [REFS-1, REFS-2].

Reliable Intermediate for Multi-Step Synthesis

With a guaranteed purity of 98%, 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde minimizes the introduction of impurities that could derail sensitive catalytic cycles or produce difficult-to-remove byproducts. This high purity reduces the need for intermediate purification, streamlining synthetic workflows and improving overall yield. Procurement teams seeking a consistent, high-quality building block for complex target synthesis should select this compound over lower-purity alternatives .

Conformationally Restricted Scaffold for Hit-to-Lead

The tetrahydropyran ring provides a rigid, sp3-rich framework that can improve ligand efficiency and selectivity. Compared to flexible alkyl chain analogs, this scaffold pre-organizes the molecule for binding, potentially reducing the entropy penalty and increasing potency. Medicinal chemists aiming to optimize lead series with tetrahydropyran moieties should utilize this compound as a key intermediate, leveraging its defined geometry and favorable physicochemical properties [2].

Application
Selection Property
Validation Focus
CNS penetration research
Lipophilicity and ring constraint
LogP validation and permeability assays
Multi-step synthesis workflows
Purity grade
Lot-specific purity and impurity profile
Hit-to-lead scaffold optimization
Conformational constraint
Binding assay and SAR studies
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